(4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
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Overview
Description
(4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes an ethoxyphenyl group, a fluoro-substituted benzothiazine ring, and a methylthio-substituted phenyl group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone typically involves multiple steps, including the formation of the benzothiazine ring and the introduction of the various substituents. One common approach is to start with the synthesis of the benzothiazine core, followed by the introduction of the fluoro and methylthio groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the ethoxyphenyl group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups to their reduced forms.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on this compound to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
- (4-ethoxyphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanol
- (4-ethoxyphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methane
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S2/c1-3-30-19-10-7-16(8-11-19)24(27)23-15-26(18-5-4-6-20(14-18)31-2)21-13-17(25)9-12-22(21)32(23,28)29/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDSYXUFQMVXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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